

# Application Notes: Sotalol Hydrochloride for In Vitro QT Prolongation Models

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## Compound of Interest

Compound Name: Sotalol Hydrochloride

Cat. No.: B000547

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## Introduction

**Sotalol hydrochloride** is a non-selective beta-adrenergic blocker and a Class III antiarrhythmic agent. Its defining characteristic for in vitro cardiac safety assessment is its ability to reliably induce a concentration-dependent prolongation of the QT interval. This effect is primarily attributed to its blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG). This action delays the repolarization phase of the cardiac action potential, leading to a lengthened action potential duration (APD) and, consequently, a prolonged QT interval on an electrocardiogram (ECG).[1][2] Due to these well-characterized effects, **sotalol hydrochloride** serves as a crucial positive control in in vitro assays designed to assess the proarrhythmic potential of new chemical entities.

The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, proposed by the Food and Drug Administration (FDA) and other regulatory bodies, emphasizes a mechanistic approach to cardiac safety evaluation.[3][4][5] This initiative moves beyond a simple focus on hERG blockade to a more integrated assessment of a compound's effects on multiple human cardiac ion channels. In this context, sotalol is a key reference compound for validating in vitro models, such as those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][5]

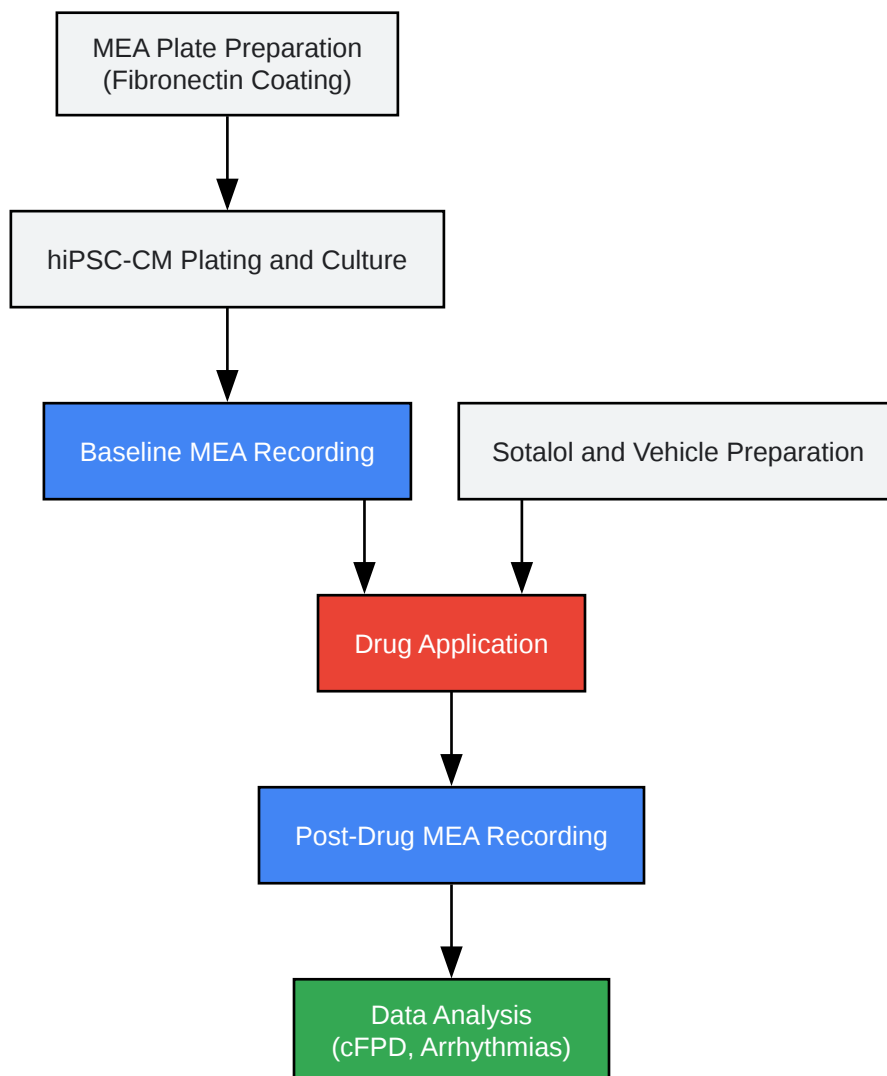
## Mechanism of Action

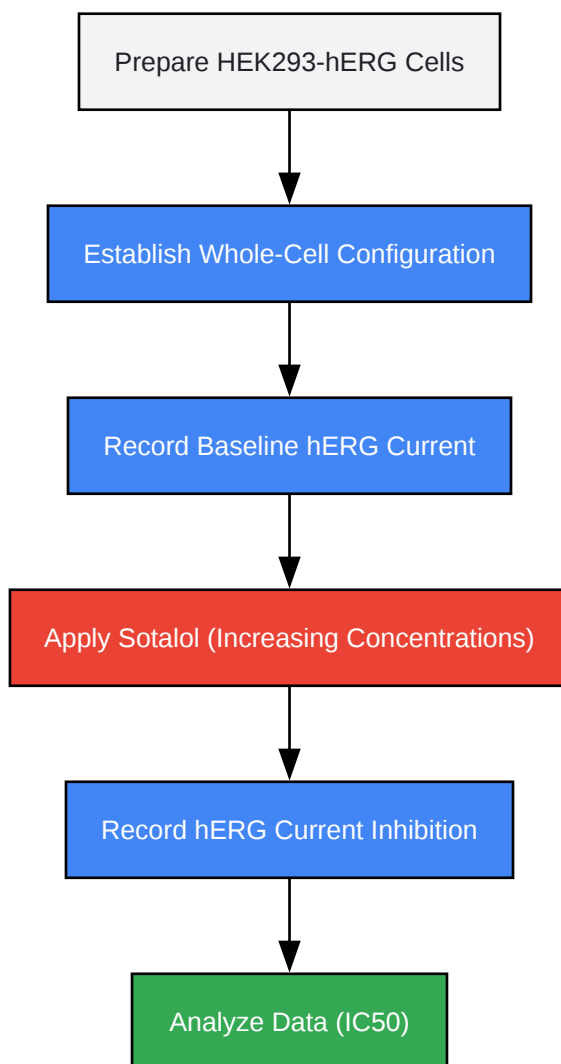
Sotalol's primary mechanism for prolonging the QT interval is the blockade of the hERG potassium channel, which conducts the IKr current.<sup>[2]</sup> This current is critical for the timely repolarization of the ventricular action potential. By inhibiting IKr, sotalol extends the duration of the action potential, which is the cellular correlate of the QT interval.<sup>[2]</sup>

Sotalol also exhibits non-selective beta-adrenergic blocking activity.<sup>[2]</sup> While this is a key component of its clinical therapeutic effect, in the context of in vitro QT prolongation models, the focus is primarily on its Class III antiarrhythmic properties.

## Signaling Pathway of Sotalol-Induced QT Prolongation

The following diagram illustrates the simplified signaling pathway of how **sotalol hydrochloride** leads to the prolongation of the cardiac action potential.





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